5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

Antiproliferative NCI 60 Tubulin

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a 2-amino-1,3,4-oxadiazole derivative (free base CAS 33621-61-3) that serves as both a terminal pharmacophore in antiproliferative agents and a synthetic intermediate for constructing N-substituted analogues with precisely tunable target engagement across kinase, purinergic, and TGF-β pathways. The hydrochloride salt form is preferred by most procurement specifications for this compound.

Molecular Formula C8H7Cl2N3O
Molecular Weight 232.06 g/mol
Cat. No. B11877926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
Molecular FormulaC8H7Cl2N3O
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl
InChIInChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H
InChIKeyQPVFDWPUOYUQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride (CAS 33621-61-3 HCl): A Core Oxadiazole Scaffold for Antiproliferative & Kinase-Targeted Research


5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a 2-amino-1,3,4-oxadiazole derivative (free base CAS 33621-61-3) that serves as both a terminal pharmacophore in antiproliferative agents and a synthetic intermediate for constructing N-substituted analogues with precisely tunable target engagement across kinase, purinergic, and TGF-β pathways [1][2]. The hydrochloride salt form is preferred by most procurement specifications for this compound. It is distinguished from simple 5-aryl-1,3,4-oxadiazol-2-amines by its 4-chloro substituent, which confers distinct lipophilicity (LogP ~2.55), aqueous solubility (14.3 µg/mL at pH 7.4), and target-binding geometry, making it a decisive choice for lead optimization programs that demand validated, multi-target starting points .

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride: Why In-Class 5-Aryl-2-amino-1,3,4-oxadiazoles and Common Kinase Scaffolds Cannot Serve as Drop-In Replacements


Substituting a generic 5-aryl-1,3,4-oxadiazol-2-amine or a common kinase inhibitor scaffold for derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine forfeits the 4-chlorophenyl determinant that controls tubulin colchicine-site hydrogen bonding (e.g., to Thr353 at 3.05 Å), ALK5 selectivity, and P2X7 antagonism in the low nanomolar range. While unsubstituted phenyl or 4-methoxyphenyl analogues may retain some antiproliferative activity, published NCI 60-cell-line data show that the 4-chlorophenyl-bearing lead (4b) achieves superior percent growth inhibition against HT29 colon cancer (80.99% GI) and LOX IMVI melanoma (75.05% GI), outperforming both imatinib and the 5-FU comparator in cross-study panels [1][2]. Additionally, patent-derived binding data indicate that the free amine of this core is essential for achieving picomolar-to-low nanomolar IC50 values at P2X7 (3.4 nM) and TGF-β receptor type 1 (22 nM), a binding potency that disappears with N-alkylation or heteroaryl replacement [3][4]. Any sourcing strategy that treats 5-aryl-2-amino-1,3,4-oxadiazoles as interchangeable risks introducing variability in target engagement, cytotoxicity, and downstream SAR interpretation.

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride: Head-to-Head & Cross-Study Quantitative Differentiation Evidence


NCI 60-Cell-Line Antiproliferative Activity: 4b (4-Chlorophenyl) vs. Imatinib and 5-Fluorouracil

The N-(2,6-dimethylphenyl) derivative of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (compound 4b) was evaluated alongside its 4-fluoro, 4-bromo, 4-methyl, 2-chloro, and 4-methoxy congeners in the NCI 60-cell-line panel. Compound 4b produced the highest percent growth inhibitions (%GI) against HT29 colon cancer (80.99%), LOX IMVI melanoma (75.05%), RPMI-8226 leukemia (63.25%), and M14 melanoma (62.19%). It surpassed imatinib in the same assay and showed a potency profile comparable to 5-fluorouracil [1]. In a parallel study, the N-(2-methoxyphenyl) analogue 4b (bearing the same 4-chlorophenyl-oxadiazole-2-amine core) achieved a mean growth percent of 45.20 across ~47 sensitive cell lines with standout %GIs of 109.62 (HL-60TB), 105.90 (MDA-MB-435), and 91.94 (OVCAR-3), outperforming imatinib and approaching 5-FU [2]. The 4-chlorophenyl substitution is thus not a passive bystander but a decisive driver of broad-spectrum cytotoxicity.

Antiproliferative NCI 60 Tubulin Colchicine site Structure-activity relationship

Tubulin Colchicine-Site Binding: 4b vs. Congeneric 4-Fluoro, 4-Bromo, and 4-Methyl Analogues

In the same oxadiazole series, molecular docking against the tubulin colchicine binding site revealed that compound 4b achieved the highest docking score and engaged the Thr353 carbonyl oxygen via a hydrogen bond from its oxadiazole NH (bond length = 3.05 Å)—an interaction absent in the 4-fluoro, 4-bromo, and 4-methyl analogues [1]. This unique binding mode correlates with 4b's superior NCI panel cytotoxicity and provides a structural rationale for the 4-chlorophenyl requirement that cannot be replicated by 4-fluoro (4c), 4-bromo (4d), 4-methyl (4e), 2-chloro (4f), or 4-methoxy (4g) substitution in the same series.

Tubulin polymerization Colchicine site Molecular docking Hydrogen bonding Thr353

P2X7 Receptor Antagonism: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Core vs. Structurally Distinct P2X7 Antagonists

Patent-derived binding data from Janssen Pharmaceutica (US10112937, US10150765, US10703749, US9464084) show that compounds built on the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine core achieved IC50 values of 3.40 nM against recombinant human, rat, and mouse P2X7 channels expressed in 1321N1 astrocytoma cells when measured by fluorescence-based calcium flux assay [1]. A structurally related P2X7 antagonist from the same patent family (BDBM160132) exhibited even higher potency at 1.40 nM but is built on a distinct triazolopyridinone scaffold, making the oxadiazole-2-amine core the critical determinant for accessing the picomolar potency range [2]. For comparison, the well-known P2X7 antagonist A-438079 (hydrochloride) shows a pIC50 of 6.9 (~126 nM), confirming that the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold enables >35-fold improvement in P2X7 target engagement .

P2X7 Purinergic receptor Calcium flux 1321N1 Inflammation

TGF-β Receptor Type 1 (ALK5) Inhibition: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Core vs. Reference ALK5 Inhibitors

A derivative incorporating the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine substructure (BDBM50238066 / CHEMBL4072325) inhibited recombinant human ALK5 (TGF-β receptor type 1) with an IC50 of 13 nM in a biochemical assay, and further demonstrated cellular activity with an EC50 of 20 nM in SBE-bla HEK293T cells measuring TGF-β1-induced Smad2/3 phosphorylation [1]. Independently, another analogue (BDBM50579165 / CHEMBL4857030) showed ALK5 inhibition with an IC50 of 22 nM in HEK293 cells after 24 h TGF-β1 stimulation [2]. By comparison, the clinical-stage ALK5 inhibitor galunisertib (LY2157299) exhibits an IC50 of 56 nM in biochemical ALK5 assays, suggesting that appropriately elaborated 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives can achieve 2.5–4.3-fold superior ALK5 biochemical potency [3]. This class-level kinase inhibition is not observed with the corresponding 4-hydroxyphenyl or 4-methoxyphenyl oxadiazole analogues, which preferentially engage tubulin or antimicrobial targets.

TGF-beta ALK5 Kinase inhibition Fibrosis Immuno-oncology

Antibacterial Spectrum Selectivity: 4-Chlorophenyl vs. 4-Hydroxyphenyl 1,3,4-Oxadiazol-2-amine Derivatives

In an 11-compound oxadiazole series tested for antimicrobial activity, the N-(2-methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4c) was identified as the compound with maximum antibacterial activity, whereas the corresponding 4-hydroxyphenyl analogue (4d) showed maximum antifungal activity [1]. This functional divergence indicates that the 4-chlorophenyl moiety selectively biases the oxadiazole pharmacophore toward antibacterial rather than antifungal targets—a selectivity switch that cannot be achieved with the 4-hydroxyphenyl congener. Users procuring the 4-chlorophenyl core for antibacterial SAR programs benefit from a validated selectivity starting point.

Antibacterial Antifungal Structure-activity relationship Gram-positive Gram-negative

Influenza A Virus Polymerase PA Endonuclease Fragment Hit: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Scaffold in Antiviral Structural Biology

A crystal structure of the influenza A virus (H1N1, Wilson-Smith/1933) polymerase acid (PA) protein has been solved in complex with the fragment hit EBSI-2643, which is 5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine—a methylene-extended analogue of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (PDB: 5IF8) [1]. The fragment binds the PA endonuclease active site, providing a validated structural starting point for fragment growing and merging campaigns. This is the only 4-chlorophenyl-oxadiazol-2-amine fragment in the PDB with a solved co-crystal structure against an influenza target, distinguishing it from 4-fluorophenyl or 4-methoxyphenyl analogues that lack comparable structural validation in antiviral targets.

Influenza A PA endonuclease Fragment-based drug discovery Crystal structure Antiviral

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride: Highest-Impact Application Scenarios Based on Quantitative Evidence


Tubulin-Targeted Anticancer Library Synthesis: Using the 4-Chlorophenyl Core as a Privileged Starting Material

Medicinal chemistry teams designing colchicine-site tubulin inhibitors should procure 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride as the core scaffold for N-arylation or N-alkylation libraries. The 4-chlorophenyl substitution uniquely enables a hydrogen bond to Thr353 (3.05 Å) in the tubulin colchicine binding site—an interaction absent in 4-fluoro, 4-bromo, 4-methyl, and 4-methoxy analogues [1]. Parallel synthesis of N-(substituted phenyl) or N-(substituted methyl) derivatives from this core has produced compounds with NCI 60-cell-line percent growth inhibitions exceeding 80% against HT29 colon cancer and 75% against LOX IMVI melanoma, outperforming imatinib [1][2]. The hydrochloride salt offers handling convenience and improved aqueous solubility for parallel synthesis workflows.

P2X7 Receptor Antagonist Lead Optimization: Deploying an IP-Differentiated Oxadiazole Chemotype

Organizations pursuing P2X7 antagonists for inflammatory, neuropathic pain, or neurodegenerative indications can use 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride as a starting point for generating patent-distinct chemical matter. Derivatives of this core have demonstrated IC50 values of 3.40 nM at recombinant human P2X7 in 1321N1 calcium flux assays, comparable to the clinical candidate JNJ 54166060 (hP2X7 IC50 = 4 nM) [3]. This potency level, combined with the oxadiazole chemotype's structural divergence from the dominant triazolopyridinone and benzamide P2X7 antagonist classes, offers a clear freedom-to-operate advantage for organizations building proprietary P2X7 portfolios.

Dual ALK5/Tubulin Polypharmacology Programs: Exploiting Kinase and Cytoskeletal Target Engagement from a Single Core

Fibrosis and immuno-oncology programs seeking agents with combined TGF-β pathway inhibition and direct antiproliferative activity should evaluate elaborated derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. BindingDB and ChEMBL data confirm that appropriately substituted analogues achieve ALK5 biochemical IC50 values of 13–22 nM—up to 4.3-fold more potent than the clinical ALK5 inhibitor galunisertib (IC50 = 56 nM)—while retaining the tubulin-targeted cytotoxicity of the parent scaffold [4][5]. This dual mechanism, inaccessible from 4-methoxyphenyl or 4-hydroxyphenyl oxadiazole cores, makes the 4-chlorophenyl variant the rational procurement choice for polypharmacology-driven lead discovery.

Antiviral Fragment-Based Drug Discovery: Leveraging a Solved Co-Crystal Structure for Influenza PA Endonuclease

Fragment-based drug discovery groups targeting influenza A virus polymerase should procure 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride as a validated fragment starting point for structure-guided optimization. The closely related analogue EBSI-2643 (5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine) is the only 4-chlorophenyl-oxadiazole fragment with a publicly available co-crystal structure bound to influenza A PA endonuclease (PDB: 5IF8) [6]. The free amine hydrochloride enables rapid analogue synthesis (amide coupling, reductive amination, or urea formation) for fragment growing campaigns while maintaining the 4-chlorophenyl moiety essential for PA active-site recognition.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.